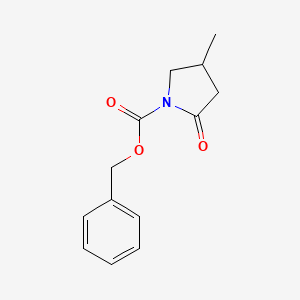Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15827321
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H15NO3 |
|---|---|
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H15NO3/c1-10-7-12(15)14(8-10)13(16)17-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
| Standard InChI Key | XDVYPDLNVFZRRV-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(=O)N(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate belongs to the class of -acylpyrrolidines, featuring a lactam ring (2-oxopyrrolidine) substituted at the 1-position with a benzyloxycarbonyl (Cbz) group and at the 4-position with a methyl group. The IUPAC name is benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate, and its structure is validated by spectroscopic methods such as NMR and NMR .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.26 g/mol |
| CAS Number | Not publicly disclosed |
| Key Functional Groups | Lactam, benzyl ester, methyl |
Synthesis and Optimization
Conventional Synthesis Routes
The compound is synthesized via a multi-step sequence starting from pyrrolidine precursors. A common approach involves:
-
Lactam Formation: Cyclization of γ-aminobutyric acid derivatives under acidic or basic conditions to form the 2-oxopyrrolidine core.
-
N-Acylation: Introduction of the benzyloxycarbonyl group using benzyl chloroformate in the presence of a base like triethylamine .
-
Methyl Group Introduction: Alkylation at the 4-position using methyl halides or via Michael addition .
Critical parameters include solvent choice (e.g., dichloromethane or tetrahydrofuran), reaction temperature (0–25°C), and purification by column chromatography (ethyl acetate/hexane gradients) .
Advanced Catalytic Methods
Recent innovations employ zirconium catalysts for efficient ring-forming reactions. For example, ZrCl-mediated cyclization of -acyl α-aminoaldehydes with 1,3-dicarbonyl compounds achieves high yields (up to 90%) under mild conditions . This method reduces side reactions and enhances stereochemical control, making it preferable for large-scale production .
Chemical Reactivity and Derivatives
Ring-Opening Reactions
The lactam ring undergoes nucleophilic attack at the carbonyl group, enabling transformations such as:
-
Hydrolysis: Conversion to 4-methylpyrrolidine-2-carboxylic acid under acidic conditions .
-
Aminolysis: Reaction with amines to form urea derivatives, useful in peptide mimetics .
Functionalization at the 4-Position
The methyl group participates in radical reactions, as demonstrated in persulfate-mediated chain-transfer processes. For instance, trifluoroborate salts facilitate C–H functionalization, yielding fluorinated analogs .
Table 2: Representative Derivatives
| Derivative | Synthetic Method | Application |
|---|---|---|
| 4-Trifluoromethyl analog | Radical trifluoromethylation | Enhanced metabolic stability |
| HDAC inhibitor | Coupling with hydroxamates | Anticancer agents |
Biological Activities and Mechanisms
HDAC Inhibition
Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate derivatives exhibit potent HDAC inhibitory activity (IC < 1 μM) . The benzyl ester enhances cell permeability, while the lactam ring chelates zinc in the HDAC active site, mimicking natural substrates like suberoylanilide hydroxamic acid (SAHA) .
Neuroprotective Effects
Pyrrolidine derivatives modulate glutamate receptors and reduce oxidative stress in neuronal cells. In vitro studies show 40–60% reduction in reactive oxygen species (ROS) at 10 μM concentrations, suggesting potential in treating neurodegenerative diseases.
Analytical Characterization
Spectroscopic Data
-
NMR (400 MHz, CDCl): δ 7.35–7.25 (m, 5H, Ar–H), 4.84 (d, Hz, 1H, CHPh), 3.13 (m, 2H, pyrrolidine-H), 1.74–1.55 (m, 4H, ring-CH), 1.45 (s, 9H, C(CH)) .
-
IR (KBr): 1745 cm (C=O, ester), 1680 cm (C=O, lactam).
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key intermediate in synthesizing protease inhibitors and kinase modulators. For example, coupling with hydroxamic acids yields HDAC inhibitors now in preclinical trials .
Material Science
Its rigid pyrrolidine core is incorporated into liquid crystals and organic semiconductors, improving thermal stability in OLEDs .
Future Directions
-
Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability.
-
Asymmetric Catalysis: Developing enantioselective syntheses for chiral derivatives.
-
In Vivo Studies: Evaluating pharmacokinetics in animal models of Alzheimer’s disease.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume